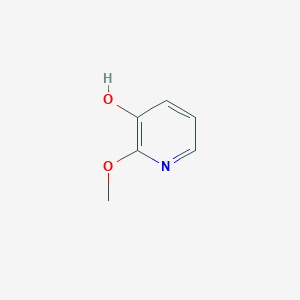

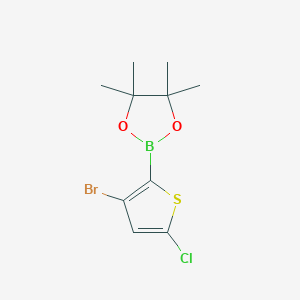

![molecular formula C10H9F4NO2 B2764334 2-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic Acid CAS No. 1259994-87-0](/img/structure/B2764334.png)

2-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of a compound provides valuable information about its properties and reactivity. The InChI code for “2-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic Acid” is1S/C10H9F4NO2/c11-8-5 (4-7 (15)9 (16)17)2-1-3-6 (8)10 (12,13)14;/h1-3,7H,4,15H2, (H,16,17) . This code represents the compound’s molecular structure. Chemical Reactions Analysis

The chemical reactions involving “2-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic Acid” are not explicitly mentioned in the sources I found .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can provide insights into its potential uses and safety considerations. For “2-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic Acid”, the molecular weight is 287.64 and it is a powder at room temperature .Aplicaciones Científicas De Investigación

Synthesis of Bioactive Molecules

This compound serves as a precursor in the synthesis of bioactive molecules, particularly those with potential pharmacological activities. Its unique structure allows for the introduction of fluorine atoms into the phenyl ring, which can significantly alter the biological properties of the synthesized molecules .

Development of Antitumor Agents

The trifluoromethyl group in the compound is of particular interest in the development of antitumor agents. Researchers have utilized it in the preparation of inhibitors of kinesin spindle protein (KSP), which is a promising target for cancer therapy .

Neurotransmitter Research

In neuroscience, this compound has been used to study the role of neurotransmitters in pain perception. It acts as a calcitonin gene-related peptide (CGRP) receptor antagonist, which is significant in the context of migraines and other pain disorders .

Material Science Applications

In material science, the compound’s derivatives are explored for their potential use in polymer electrolytes. The fluorine atoms can enhance the material’s properties, such as stability and conductivity .

Catalysis and Organic Synthesis

The compound is used in catalytic processes, especially in reactions that require the introduction of a trifluoromethyl group. This is crucial in the field of organic synthesis where the introduction of such groups can lead to compounds with novel properties .

Analytical Chemistry

Due to its unique chemical structure, this compound can be used as a standard or reference material in various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Peptide Modification

The compound is also used in peptide modification. The incorporation of fluorinated amino acids into peptides can result in enhanced stability and altered biological activity, which is beneficial in therapeutic peptide design .

Agricultural Chemistry

In agricultural chemistry, derivatives of this compound are investigated for their potential use as herbicides or pesticides. The fluorine atoms can confer properties such as increased potency and selectivity towards target organisms .

Mecanismo De Acción

Target of Action

Compounds with trifluoromethyl groups have been found to interact with various proteins and receptors, influencing their function .

Mode of Action

It’s known that trifluoromethyl-containing compounds can interact with their targets in a variety of ways, such as by binding to active sites, altering protein conformation, or modulating receptor activity .

Biochemical Pathways

Trifluoromethyl-containing compounds have been used in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .

Result of Action

Trifluoromethyl-containing compounds are known to exhibit a wide range of biological activities, including antitumor effects .

Safety and Hazards

The safety and hazards of a compound are crucial for handling and storage. For “2-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic Acid”, the safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H315, H319, H335 . Precautionary measures include avoiding ingestion and inhalation, and not getting it in eyes, on skin, or on clothing .

Propiedades

IUPAC Name |

2-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F4NO2/c11-7-2-1-6(10(12,13)14)3-5(7)4-8(15)9(16)17/h1-3,8H,4,15H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STIMMOAACDOUHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CC(C(=O)O)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F4NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic Acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

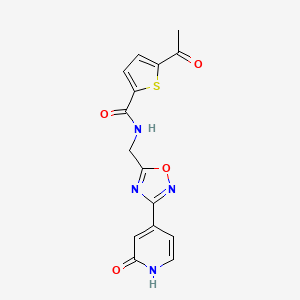

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2764251.png)

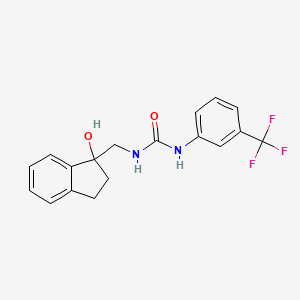

![[3-(trifluoromethyl)phenyl]methyl N-[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]carbamate](/img/structure/B2764254.png)

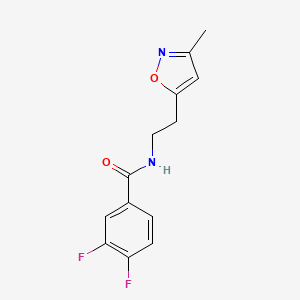

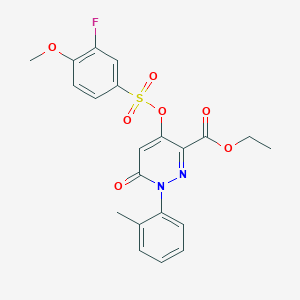

![6-(2-Methoxy-5-methylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2764257.png)

![N-(4-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2764264.png)

![3-(3-methoxyphenyl)-1-methyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2764266.png)

![1-(3,5-dimethoxyphenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2764268.png)

![4-[butyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2764269.png)

![2,3-dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide](/img/structure/B2764271.png)